molecular formula C8H10N2O2 B090777 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide CAS No. 1076-23-9

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

Cat. No. B090777
CAS RN: 1076-23-9
M. Wt: 166.18 g/mol
InChI Key: KNPSJINBUZCDRE-UHFFFAOYSA-N
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Description

The compound "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties have been studied extensively. For instance, N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been prepared and analyzed, indicating a broad interest in hydroxypyridine derivatives for their potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of related pyridine derivatives has been reported in several papers. A convenient method for synthesizing 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives has been developed, which involves the reaction of ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide . This method could potentially be adapted for the synthesis of "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been studied using single-crystal X-ray diffraction, which provides detailed information about bond lengths, angles, and overall molecular conformation . These studies are crucial for understanding the physical and chemical behavior of the compounds. The molecular structure of "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" would likely exhibit similar characteristics, such as hydrogen bonding potential and aromaticity, which are common features in pyridine derivatives.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the substituents on the pyridine ring. For example, N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and shown to exhibit microbiological activity, suggesting that the hydroxy and amide groups on the pyridine ring can interact with biological targets . The chemical reactions involving "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" would likely be influenced by the presence of the hydroxy and amide functional groups, which could participate in hydrogen bonding and other interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are often determined by their molecular structure. For instance, the presence of hydrogen bonding in the crystal structure can affect the melting point and solubility of the compound . The physical and chemical properties of "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" would need to be studied experimentally, but insights can be gained from related compounds. For example, the study of concomitant polymorphism in pyridine-2,6-dicarboxamide derivatives highlights the impact of molecular interactions on the physical properties of these compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Research has led to the development of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moieties, which include derivatives of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. These compounds demonstrate potential for hypertensive activity (Kumar & Mashelker, 2007).

Development of Naphthyridine Derivatives

  • A method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides has been developed. This involves the reaction of various compounds with aryl isocyanates, highlighting a broad application in chemical synthesis (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).

Exploration of Ring-Ring Tautomerism

  • Research on the reaction of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one with alloxan led to compounds demonstrating a new example of ring-ring tautomerism. This expands understanding in chemical transformations (Ukhin et al., 2015).

Optimization of Biological Properties

  • Studies have explored the chemical modification of the pyridine moiety in molecules like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. This research is crucial for optimizing biological properties of related compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis of Pentacoordinate Ligands

  • The synthesis of new pentacoordinate ligands containing two pyridine 2-carboxamide units has been achieved. This has implications for the development of monomeric and dimeric Cu(II) complexes (Rowland, Thornton, Olmstead, & Mascharak, 2001).

properties

IUPAC Name

3-hydroxy-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)8(12)7-6(11)4-3-5-9-7/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPSJINBUZCDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148108
Record name 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

CAS RN

1076-23-9
Record name 3-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide
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Record name 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
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Record name 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
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Record name 3-hydroxy-N,N-dimethylpyridine-2-carboxamide
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